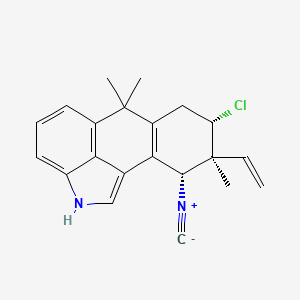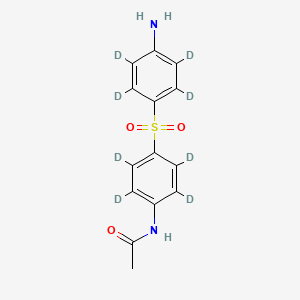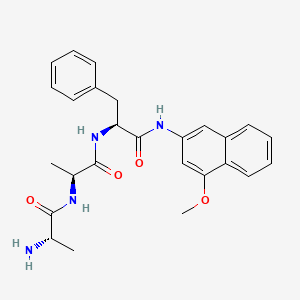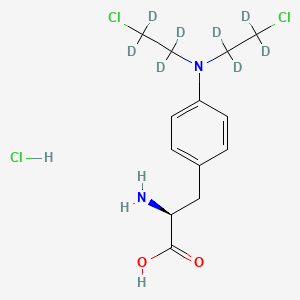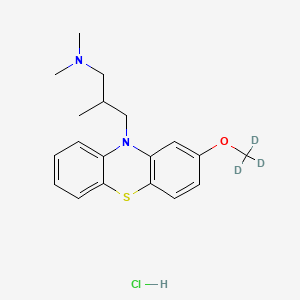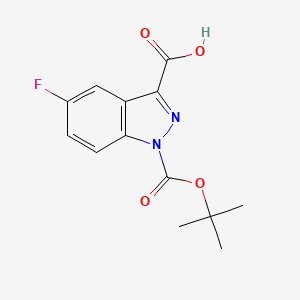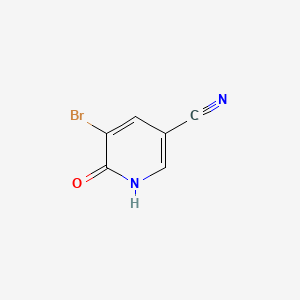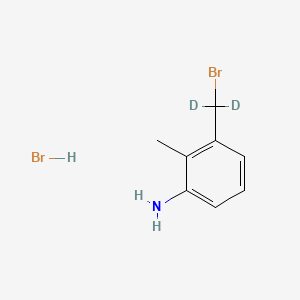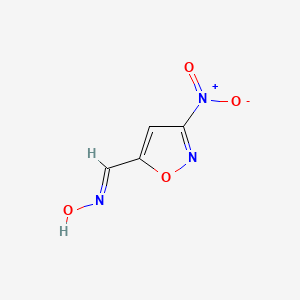
Sodium 3-oxo-2-propylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-oxo-2-propylpentanoate is a chemical compound with the molecular formula C8H13NaO3. It is also known as 3-oxo-2-propylpentanoic acid .
Synthesis Analysis
The synthesis of Sodium 3-oxo-2-propylpentanoate or similar compounds has been reported in the literature . For instance, a novel anionic surfactant sodium 3-oxo-2- (3- (4-sulphonatophenyl)triaz-2-enyl)octadecanoate (SSTO) was prepared from renewable raw materials; glycine and palmitic acid .Chemical Reactions Analysis
While specific chemical reactions involving Sodium 3-oxo-2-propylpentanoate are not detailed in the search results, it’s worth noting that similar compounds can participate in various chemical reactions. For example, molecules of sodium 3-oxo-3H-spiro [isobenzofuran-1,9′-xanthene]-3′,6′-bis(olate) (SSB) were pre-buried into the SnO2 electron transport layer (ETL), which resulted in modification of the SnO2 and perovskite interface .Physical And Chemical Properties Analysis
The physical and chemical properties of Sodium 3-oxo-2-propylpentanoate can be analyzed using various techniques. For instance, the surface and bulk properties of a similar compound, SSTO, were investigated by surface tension and electrical conductivity techniques at different temperatures .Scientific Research Applications
Antiepileptic Effects
3-Keto Valproic Acid Sodium Salt (3-Keto VPA) is a metabolite of Valproic Acid (VA), which has been widely used as an antiepileptic agent. The precise mechanisms of VA’s anticonvulsant effects are not fully understood, but they involve increased GABAergic neurotransmission, inhibition of glutamatergic neurotransmission, and a general decrease in central nervous system (CNS) hyperactivity. VA is particularly effective against absence seizures, juvenile myoclonic epilepsy, and generalized tonic-clonic seizures .
Mood Stabilization
Beyond its antiepileptic properties, VA and its derivatives are used in the treatment of bipolar affective disorder. VA’s chemical structure resembles neurotransmitters like gamma-aminobutyric acid (GABA) and glutamate, contributing to its mood-stabilizing effects. It is also employed as a mild antidepressant .
Histone Deacetylase (HDAC) Inhibition
One of the most studied properties of VA is its ability to inhibit HDACs, influencing chromatin status and gene expression. By altering histone acetylation, VA affects transcriptional regulation and epigenetic processes. This mechanism has implications in cancer research and neurodegenerative diseases .
Migraine Prevention
VA is used for the prevention and relief of migraines. Although the exact mechanisms are not fully elucidated, its effects on neurotransmitter systems and ion channels likely play a role in reducing migraine frequency and severity .
Metabolism Monitoring
3-Keto VPA, as a metabolite of VA, can be useful for monitoring VA metabolism in vitro. Researchers can study its conversion from Valproic Acid through β-oxidation, providing insights into drug metabolism pathways .
Neuroblastoma Research
Studies have explored VA’s impact on neuroblastoma cells. For instance, VA influences the expression of monoamine oxidase-A (MAO-A) mRNA and its gene promoter, affecting the Akt/FoxO1 signaling cascade. These findings contribute to our understanding of VA’s broader effects beyond epilepsy and mood disorders .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Sodium 3-oxo-2-propylpentanoate, also known as 3-Keto Valproic Acid Sodium Salt, primarily targets neuronal ion channels and neurotransmitter systems . It modulates the function of gamma-aminobutyric acid (GABA) , an inhibitory neurotransmitter, and glutamate , an excitatory neurotransmitter .
Mode of Action
The compound exerts its effects by reducing high-frequency neuronal firing through the blockage of voltage-gated sodium, potassium, and calcium channels . This action leads to a decrease in neuronal hyperexcitability, which is crucial in conditions like epilepsy . It also modulates GABA or glutamate-mediated neurotransmission , impacting pain perception and the biochemical occurrence of aura .
Biochemical Pathways
Sodium 3-oxo-2-propylpentanoate influences various signaling systems and biochemical pathways. It interferes with inositol and arachidonate metabolism and affects signaling systems such as the Wnt/beta-catenin and ERK pathways . These actions can lead to changes in gene expression and cellular function .
Pharmacokinetics
The compound dissociates to the valproate ion in the gastrointestinal tract . Its absorption half-life varies from less than 30 minutes to 3 or 4 hours depending on the type of preparation used . For most formulations, bioavailability approaches 100% .
Result of Action
The molecular and cellular effects of Sodium 3-oxo-2-propylpentanoate’s action include a decrease in neuronal hyperexcitability, modulation of neurotransmission, and influence on various signaling systems . These actions can lead to the control of seizures in conditions like epilepsy and impact on mood in conditions like bipolar disorder .
Action Environment
Environmental factors such as temperature and humidity can influence the stability of Sodium 3-oxo-2-propylpentanoate . For instance, repackaging the compound into dose administration aids resulted in unacceptable weight variation and changes in the dissolution profiles under certain conditions . Therefore, careful consideration of storage and handling conditions is crucial to maintain the compound’s efficacy and stability .
properties
IUPAC Name |
sodium;3-oxo-2-propylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3.Na/c1-3-5-6(8(10)11)7(9)4-2;/h6H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHUWISZOLICF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)CC)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662048 |
Source


|
| Record name | Sodium 3-oxo-2-propylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-oxo-2-propylpentanoate | |
CAS RN |
1184991-15-8 |
Source


|
| Record name | Sodium 3-oxo-2-propylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


